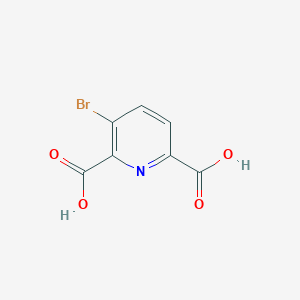

3-bromopyridine-2,6-dicarboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromopyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO4/c8-3-1-2-4(6(10)11)9-5(3)7(12)13/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHJUSWVJKICAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393796 | |

| Record name | 3-bromopyridine-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316808-10-3 | |

| Record name | 3-bromopyridine-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Pyridine Dicarboxylic Acid Ligands in Coordination Chemistry and Materials Science

Pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid, and its derivatives are a cornerstone of coordination chemistry. researchgate.net The presence of a nitrogen atom within the aromatic ring and two flanking carboxylate groups provides a tridentate N,O,O-chelation site that can bind strongly to a wide range of metal ions. researchgate.net This strong and predictable binding has led to their extensive use in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.org

These materials exhibit a remarkable diversity of structures, from simple mononuclear complexes to intricate three-dimensional networks. researchgate.netrsc.org The specific architecture and properties of these materials are influenced by the choice of the metal ion, the presence of ancillary ligands, and the reaction conditions. acs.org The resulting coordination compounds have found applications in various fields, including catalysis, gas storage, and separation. researchgate.net

Furthermore, pyridine (B92270) dicarboxylic acid ligands are instrumental in the development of luminescent materials. nih.gov When complexed with lanthanide ions, such as europium(III) and terbium(III), they can act as "antenna" ligands. researchgate.netrsc.org These ligands efficiently absorb ultraviolet light and transfer the energy to the metal center, which then emits light at its characteristic wavelengths, resulting in materials with strong and pure color emission. researchgate.netrsc.org This property is highly sought after for applications in lighting, displays, and biological imaging. nih.gov

Significance of Halogenated Pyridine Scaffolds in Organic Synthesis and Functional Material Design

The introduction of halogen atoms onto pyridine (B92270) rings significantly expands their utility in both organic synthesis and materials science. Halogenated pyridines are key building blocks for a vast array of pharmaceuticals and agrochemicals. chemneo.com The carbon-halogen bond serves as a versatile reactive site for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. This reactivity is crucial for the construction of complex molecular architectures.

In the context of functional materials, the presence of a halogen atom can profoundly influence the electronic properties and intermolecular interactions of the pyridine scaffold. The electron-withdrawing nature of halogens can modify the acidity of adjacent functional groups and alter the electron density of the aromatic ring, which in turn affects the coordination properties of the ligand and the photophysical characteristics of the resulting metal complexes. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can be exploited for the rational design and self-assembly of supramolecular structures and crystal engineering.

Research Trajectory and Importance of 3 Bromopyridine 2,6 Dicarboxylic Acid

Direct Synthesis Approaches to this compound

Direct synthesis aims to introduce the bromine atom and carboxylic acid groups onto a pyridine ring in a minimal number of steps. However, this approach is often hampered by the electronic properties of the pyridine ring and the directing effects of existing substituents.

General Synthetic Routes and Conditions

Direct synthesis of this compound is not a commonly reported method due to the difficulty in controlling the position of bromination on a pyridine ring already bearing two deactivating carboxyl groups. The carboxyl groups at positions 2 and 6 strongly deactivate the pyridine ring towards electrophilic substitution, making direct bromination challenging. Furthermore, these groups direct incoming electrophiles to the 4-position, and to a lesser extent, the 3- and 5-positions.

Strategic Bromination in Pyridine Dicarboxylic Acid Systems

The direct bromination of pyridine itself requires harsh conditions. For instance, the synthesis of 3-bromopyridine can be achieved by reacting pyridine with bromine in the presence of 80-95% sulfuric acid at temperatures between 130-140°C for 7-8 hours. google.com This highlights the forcing conditions necessary for the electrophilic bromination of a deactivated pyridine ring.

In the case of pyridine-2,6-dicarboxylic acid, the deactivating nature of the two carboxylic acid groups would necessitate even more severe reaction conditions, which could lead to decomposition and low yields. The directing effect of the carboxylic acid groups would likely lead to a mixture of isomers, with the 4-bromo isomer being a significant byproduct, complicating purification.

Precursor-Based Synthesis and Derivatization Strategies

Due to the challenges of direct synthesis, precursor-based methods are generally favored. These strategies involve the synthesis of a pyridine ring already containing the desired substitution pattern, which is then converted to the final product.

Synthesis from Pyridine Dicarboxylic Acid Derivatives

One viable strategy involves the modification of a pre-existing pyridine dicarboxylic acid derivative. For example, the synthesis of 4-substituted pyridine-2,6-dicarboxylic acids can be achieved from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). A detailed synthesis of dimethyl 4-bromopyridine-2,6-dicarboxylate starts from chelidamic acid, which is first esterified and then treated with a brominating agent. rsc.org The resulting diester can then be hydrolyzed to the dicarboxylic acid. A similar approach starting from a 3-hydroxy or other suitably functionalized pyridine-2,6-dicarboxylic acid could potentially yield the 3-bromo derivative.

The hydrolysis of the ester is a critical step. In the synthesis of 4-bromopyridine-2,6-dicarboxylic acid, the corresponding dimethyl ester is dissolved in methanol (B129727), and a solution of potassium hydroxide (B78521) in methanol is added. The mixture is heated to 65°C for 2 hours. After cooling and evaporation of the solvent, the resulting salt is dissolved in water and acidified to a pH of 1 with concentrated hydrochloric acid to precipitate the product. rsc.org This general hydrolysis procedure would be applicable to the 3-bromo analogue as well.

Conversion Pathways from Substituted Pyridines

A more common and often more efficient approach is to start with a pyridine derivative that already has the bromine atom at the 3-position and then introduce the two carboxylic acid groups.

One described, though not formally referenced, synthetic pathway starts with 3-bromopyridine. This precursor is first reacted with sulfur dioxide to generate 3-bromopyridine-2-carboxylic acid. In a subsequent step, this intermediate is reacted with sodium nitrate to yield this compound.

The synthesis of the 3-bromopyridine precursor can be achieved through several routes. One patented method involves the direct bromination of pyridine with bromine in concentrated sulfuric acid at elevated temperatures. google.com Another approach utilizes hydrobromic acid and hydrogen peroxide. google.com

The introduction of carboxyl groups can also be achieved through the oxidation of methyl groups. For instance, pyridine-2,6-dicarboxylic acid can be synthesized by the oxidation of 2,6-dimethylpyridine (B142122) (2,6-lutidine). chemicalbook.com Therefore, a plausible route to this compound would be the oxidation of 3-bromo-2,6-dimethylpyridine (B180948).

The table below summarizes the reaction conditions for the synthesis of a key precursor, 3-bromopyridine.

| Precursor | Reagents | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |

| Pyridine | Bromine, 80-95% Sulfuric Acid | 130-140 | 7-8 | - | Not specified | google.com |

| Pyridine | 40% Hydrobromic Acid, 30% Hydrogen Peroxide | 80-120 | 1-48 | Water | Not specified | google.com |

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. While specific optimization studies for this compound are not widely published, general principles can be applied based on the synthesis of its analogues and precursors.

For precursor-based syntheses starting from a substituted pyridine, the control of temperature, reaction time, and stoichiometry of reagents is paramount. In the synthesis of 3-bromopyridine, for example, the molar ratio of bromine to pyridine and the concentration of sulfuric acid are key parameters that influence the yield and selectivity of the reaction. google.com

In the subsequent carboxylation or oxidation steps, the choice of oxidizing agent, reaction temperature, and pH control during workup are crucial. For instance, in the oxidation of substituted lutidines, the concentration of the oxidant and the reaction time must be carefully controlled to avoid over-oxidation and decomposition of the product.

The table below outlines the conditions for the synthesis of the parent compound, pyridine-2,6-dicarboxylic acid, from different precursors, which can inform the optimization of the synthesis of its 3-bromo derivative.

| Precursor | Reagents | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |

| 2,6-Dichloropyridine | Magnesium, Ethylene Dibromide, Carbon Dioxide | 55 (Grignard formation), -15 (Carboxylation) | 6 | Tetrahydrofuran | 94.5 | chemicalbook.com |

| 2,6-Dimethylpyridine | Oxygen, tert-BuOK, 18-crown-6 | Not specified | Not specified | Not specified | 69 | chemicalbook.com |

By analogy, the synthesis of this compound from 3-bromo-2,6-dimethylpyridine would likely require careful optimization of the oxidant, catalyst, temperature, and reaction time to achieve a high yield.

Green Chemistry Considerations in this compound Production

The production of fine chemicals like this compound is increasingly scrutinized through the lens of green chemistry principles, which aim to reduce the environmental impact of chemical processes. Key considerations in the synthesis of this compound include the use of less hazardous reagents, the reduction of waste, and the development of more sustainable catalytic methods.

Traditional oxidation methods for converting alkylpyridines to pyridinedicarboxylic acids often rely on strong, stoichiometric oxidants like potassium permanganate (B83412) (KMnO₄). While effective, these reagents generate significant amounts of manganese-containing waste, which can be environmentally problematic. The development of catalytic oxidation methods using greener oxidants is a primary goal in this context.

One promising green oxidant is molecular oxygen (O₂), often used in conjunction with a transition metal catalyst. Catalytic aerobic oxidation of substituted methylquinolines, which are structurally related to the precursors of our target molecule, has been demonstrated using palladium(II) complexes with 2,6-pyridinedicarboxylic acid as a ligand. rsc.orgresearchgate.netcapes.gov.br These systems can operate under milder conditions and reduce the generation of inorganic waste. Iron-catalyzed aerobic oxidation has also been explored for the functionalization of pyridine derivatives. organic-chemistry.org

Another environmentally benign oxidant is hydrogen peroxide (H₂O₂), which produces only water as a byproduct. The challenge with H₂O₂ is often its activation for efficient oxidation. Research has shown that tungstate (B81510) or molybdate (B1676688) catalysts can effectively activate H₂O₂ for the oxidation of various organic substrates. While not specifically reported for 3-bromo-2,6-lutidine, these catalytic systems represent a potentially greener alternative to permanganate oxidation.

Biocatalysis offers another avenue for the sustainable production of pyridinedicarboxylic acids. Research is ongoing into the use of microorganisms and enzymes to produce these compounds from renewable feedstocks. ukri.org For instance, biocatalytic routes are being developed to generate pyridinedicarboxylic acids from biomass-derived starting materials. ukri.org Furthermore, biocatalytic redox processes, often employing whole-cell systems or isolated enzymes like alcohol dehydrogenases, are being explored for their high selectivity and mild reaction conditions, which align well with the principles of green chemistry. nih.govsphinxsai.com These biocatalytic approaches could potentially be adapted for the synthesis of functionalized pyridinedicarboxylic acids like the 3-bromo derivative, thereby reducing reliance on traditional, less sustainable chemical methods.

The table below summarizes some green chemistry approaches that could be relevant to the synthesis of this compound and its analogues.

Table 3: Green Chemistry Approaches for Pyridine Carboxylic Acid Synthesis

| Green Approach | Reagents/Catalysts | Potential Application in Target Synthesis | Advantages |

|---|---|---|---|

| Catalytic Aerobic Oxidation | Pd(II) complexes, Fe catalysts, O₂ | Oxidation of 3-bromo-2,6-lutidine | Use of air as a green oxidant, reduced inorganic waste. rsc.orgresearchgate.netcapes.gov.brorganic-chemistry.org |

| Hydrogen Peroxide Oxidation | Tungstate or Molybdate catalysts, H₂O₂ | Oxidation of 3-bromo-2,6-lutidine | Water is the only byproduct, avoiding hazardous waste. |

Reactivity of the Pyridine Nucleus in this compound

The pyridine ring, an electron-deficient heterocycle, exhibits characteristic reactivity patterns that are further modulated by the presence of the bromo and dicarboxyl substituents.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further intensified by the presence of two electron-withdrawing carboxylic acid groups and a moderately deactivating bromine atom. Consequently, electrophilic substitution on the this compound ring is expected to be challenging and require harsh reaction conditions. If a reaction were to occur, the substitution would likely be directed to the C-4 or C-5 positions, which are the least deactivated positions in the ring. However, specific examples of such reactions on this particular compound are not widely reported in the literature, underscoring the difficulty of this transformation.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally favored at the C-2, C-4, and C-6 positions, which are electron-deficient. youtube.comyoutube.com In this compound, the bromine atom is at the C-3 position, which is not activated towards nucleophilic attack. youtube.com Therefore, direct displacement of the bromine by a nucleophile is unlikely.

However, the pyridine ring itself can be subject to nucleophilic attack under certain conditions. For instance, the Chichibabin reaction, which involves the amination of the pyridine ring, typically occurs at the C-2 or C-6 position. youtube.com In the case of this compound, these positions are already substituted. Nucleophilic substitution of hydrogen at other positions on the pyridine ring, while possible, is generally less common and would require specific activating conditions. researchgate.net

Transformational Chemistry of the Bromine Substituent

The bromine atom at the C-3 position serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The carbon-bromine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are highly valued for their efficiency and broad substrate scope. Due to the presence of the carboxylic acid groups, it is often necessary to first convert them to esters to improve solubility and prevent interference with the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent. Research on related bromopyridines has shown that these reactions can be carried out with high efficiency. For example, the Suzuki-Miyaura coupling of 3-bromo-5-acetamidopyridine with various boronic acid pinacol (B44631) esters has been demonstrated. google.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne. Studies on 2-amino-3-bromopyridines have shown that they readily undergo Sonogashira coupling with a variety of terminal alkynes in good to excellent yields. scirp.org A similar reactivity would be expected for the esterified derivatives of this compound.

Heck Coupling: The Heck reaction allows for the vinylation of the bromopyridine with an alkene. This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylated compounds. organic-chemistry.org While specific examples with this compound are scarce, the general utility of the Heck reaction for bromopyridines is well-established. beilstein-journals.orgnih.govnih.gov

| Reaction Type | Bromopyridine Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-5-acetamidopyridine | Bis(pinacolato)diboron | PdCl2(dppf), KOAc | 3-Acetamido-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 89.1 | google.com |

| Sonogashira | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF3COO)2, PPh3, CuI | 2-Amino-3-(phenylethynyl)pyridine | 96 | scirp.org |

| Heck | 3-Bromo-N-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)2, P(o-tol)3, TBAB | (E)-Butyl 3-(1-methyl-1H-indazol-3-yl)acrylate | 92 | beilstein-journals.org |

Site-Selective Functionalization Mediated by Bromine

The bromine atom at the C-3 position inherently dictates that cross-coupling reactions will occur at this specific site. This provides a reliable method for introducing a wide array of functional groups exclusively at the C-3 position of the pyridine ring, leaving the other positions and the carboxylic acid groups available for subsequent transformations. This site-selectivity is a key feature in the synthetic utility of this compound, allowing for the controlled and predictable construction of more complex molecules. researchgate.netnih.gov

Reactivity of the Carboxylic Acid Moieties

The two carboxylic acid groups at the C-2 and C-6 positions are key functional groups that can undergo a variety of transformations, including esterification, amide formation, and coordination to metal centers.

Esterification and Amide Formation: The carboxylic acid groups can be readily converted to their corresponding esters or amides through standard condensation reactions. For example, reaction with an alcohol in the presence of an acid catalyst will yield the diester, while reaction with an amine, often using a coupling reagent, will produce the diamide. nih.govajchem-a.comresearchgate.net The synthesis of amides from the related pyridine-2,6-dicarboxylic acid has been well-documented, proceeding in good to moderate yields. researchgate.netdntb.gov.ua These transformations are crucial for modifying the solubility and electronic properties of the molecule, as well as for introducing new functional groups.

| Reactant | Reagent | Product Type | Significance | Reference |

|---|---|---|---|---|

| Pyridine-2,6-dicarboxylic acid | N-alkylanilines, Thionyl chloride | Bis-amides | Potential applications in catalysis and molecular devices | researchgate.net |

| Dicarboxylic acids | Amines, Nb2O5 | Diamides | Sustainable method for direct synthesis of diamides | nih.gov |

Formation of Metal-Organic Frameworks (MOFs): The dicarboxylate functionality makes this compound an excellent candidate as an organic linker for the construction of metal-organic frameworks (MOFs). The pyridine nitrogen and the carboxylate oxygen atoms can coordinate to metal ions, leading to the formation of extended, porous structures. While specific MOFs based on this compound are not extensively reported, numerous examples exist for other pyridine-dicarboxylate ligands, demonstrating their utility in creating materials with potential applications in gas storage, separation, and catalysis. bit.edu.cnnih.govrsc.org

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid functionalities of this compound are readily converted into esters and amides, which are crucial for creating derivatives with tailored properties for applications in medicinal chemistry, materials science, and as ligands for metal complexes. hsppharma.comnih.gov

Esterification: The formation of esters from this compound can be achieved through several standard synthetic routes. One common method is Fischer esterification, involving reaction with an alcohol under acidic catalysis. However, a more efficient and widely used approach involves the initial conversion of the dicarboxylic acid to its more reactive acid chloride derivative, which then readily reacts with alcohols. For example, the diester derivative, Dimethyl 3-bromopyridine-2,6-dicarboxylate, is a known compound synthesized from the parent dicarboxylic acid. synhet.commdpi.com This two-step approach avoids the harsh conditions of direct esterification and typically results in higher yields. The reaction of the corresponding pyridine-2,6-dicarbonyl dichloride with alcohols like methanol or phenol (B47542) proceeds smoothly, often in the presence of a non-nucleophilic base such as triethylamine (B128534) (NEt₃) to neutralize the HCl byproduct. mdpi.com

Amidation: Similar to esterification, amidation is most effectively carried out by first converting the dicarboxylic acid to the corresponding diacyl chloride. nih.gov This activated intermediate reacts with primary or secondary amines to form the respective bis-amide derivatives in good to moderate yields. nih.govresearchgate.net The coupling of pyridine-2,6-dicarboxylic acid with various anilines has been demonstrated to produce a range of bis-amides. nih.gov This methodology is directly applicable to the 3-bromo-substituted analogue. The reaction is typically performed by adding the amine to a solution of the in-situ generated acid chloride. nih.gov These amide derivatives are of significant interest for their potential as ligands in coordination chemistry and for the development of new functional materials. nih.gov

Table 1: Examples of Ester and Amide Derivatives

| Derivative Name | Molecular Formula | Class | Synthesis Precursor |

|---|---|---|---|

| Dimethyl 3-bromopyridine-2,6-dicarboxylate | C₉H₈BrNO₄ | Diester | This compound |

| N,N'-Dialkyl-3-bromopyridine-2,6-dicarboxamide | Varies with alkyl group | Bis-amide | 3-Bromopyridine-2,6-dicarbonyl dichloride |

| N,N'-Diaryl-3-bromopyridine-2,6-dicarboxamide | Varies with aryl group | Bis-amide | 3-Bromopyridine-2,6-dicarbonyl dichloride |

Decarboxylation Pathways and In-Situ Ligand Generation (e.g., 5-Br-pyc from 3-Br-H₂pydc)

Decarboxylation, the removal of a carboxyl group, is a significant reaction pathway for pyridinecarboxylic acids, often facilitated by thermal conditions or the presence of catalysts. For this compound (abbreviated as 3-Br-H₂pydc), selective decarboxylation can lead to the in-situ generation of monocarboxylic acid ligands, which can then be used in coordination chemistry.

A key example of this transformation is the formation of 5-bromo-pyridine-2-carboxylic acid (5-Br-pyc) from 3-Br-H₂pydc. This reaction involves the selective loss of one of the two carboxylic acid groups. The stability of the intermediate carbanion or the transition state leading to it determines which carboxyl group is preferentially removed. The electronic influence of the bromine atom and the pyridine nitrogen atom plays a crucial role in directing this regioselectivity. While detailed mechanistic studies on this specific compound are not widely published, related studies on functionalized 2-pyridone-3-carboxylic acids show that decarboxylation can be achieved using reagents like potassium carbonate in a suitable solvent. nih.govresearchgate.net The resulting brominated picolinic acid derivatives are valuable intermediates in organic synthesis.

Table 2: Potential Decarboxylation Products

| Starting Material | Product Name | Abbreviation | Reaction Type |

|---|---|---|---|

| This compound | 5-Bromo-pyridine-2-carboxylic acid | 5-Br-pyc | Mono-decarboxylation |

| This compound | 3-Bromopyridine | Di-decarboxylation |

Formation of Acid Chlorides and Anhydrides

Acid Chlorides: The conversion of the carboxylic acid groups in this compound to acid chlorides is a fundamental step for synthesizing many of its derivatives, including the esters and amides discussed previously. nih.gov The resulting diacyl chloride, 3-bromopyridine-2,6-dicarbonyl dichloride, is a highly reactive intermediate. The most common reagent for this transformation is thionyl chloride (SOCl₂), which reacts with the dicarboxylic acid to yield the diacyl chloride along with gaseous byproducts (SO₂ and HCl). nih.govresearchgate.net Other chlorinating agents like phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃) can also be used. The reaction with thionyl chloride is often preferred because the byproducts are easily removed, simplifying the purification of the desired acid chloride. nih.gov

Anhydrides: While less common than acid chlorides, anhydrides of this compound can also be formed. The synthesis of a cyclic, intramolecular anhydride (B1165640) would be sterically challenging due to the geometry of the pyridine ring. However, intermolecular polymeric anhydrides could potentially be formed through dehydration reactions, for instance, by heating the dicarboxylic acid with a strong dehydrating agent such as acetic anhydride. Alternatively, reaction of the acid chloride with a carboxylate salt (derived from the dicarboxylic acid itself) would also lead to anhydride formation. These derivatives, however, are not as commonly used as the acid chlorides for subsequent functionalization.

Table 3: Activated Carboxylic Acid Derivatives

| Derivative Name | Molecular Formula | Class | Common Synthesizing Reagent |

|---|---|---|---|

| 3-Bromopyridine-2,6-dicarbonyl dichloride | C₇H₂BrCl₂NO₂ | Diacyl Chloride | Thionyl chloride (SOCl₂) |

| 3-Bromopyridine-2,6-dicarboxylic anhydride | (C₇H₂BrNO₃)n | Polymeric Anhydride | Acetic anhydride |

Lack of Sufficient Data for Comprehensive Article on this compound Coordination Chemistry

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient published research on the coordination chemistry of this compound to generate the detailed article as requested. The provided outline requires in-depth information on specific metal complexes, including their synthesis, characterization, and structural diversity.

The search for scholarly articles and data has revealed that while the parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid), is extensively studied and forms a wide variety of coordination complexes, the same is not true for its 3-bromo derivative. ajol.infonih.govresearchgate.netresearchgate.net The existing literature on this compound is primarily limited to its synthesis and basic chemical properties. chemneo.com There is a significant absence of studies detailing its use as a ligand in the formation and characterization of transition metal, lanthanide, or heterometallic complexes.

Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres to the specified outline, which includes:

Coordination Chemistry of 3 Bromopyridine 2,6 Dicarboxylic Acid and Its Complexes

Structural Diversity and specific complex types (Mononuclear and Oligonuclear):Without synthesized complexes, there is no data on their structural arrangements.

Generating content for the requested sections would require speculation based on the behavior of other, different compounds, which would violate the instruction to focus solely on 3-bromopyridine-2,6-dicarboxylic acid and maintain scientific accuracy. Therefore, the article cannot be produced as outlined due to the lack of requisite foundational research in the field of coordination chemistry for this specific compound.

Coordination Polymers and Extended Network Structures

This compound is an effective building block for the construction of coordination polymers, also known as metal-organic frameworks (MOFs). acs.org These are extended networks of metal ions or clusters linked by organic ligands. The formation of these structures is governed by several factors, including the coordination preferences of the metal ion, the geometry of the ligand, and the reaction conditions such as solvent and temperature. researchgate.net

The 3-bromopyridine-2,6-dicarboxylate ligand typically acts as a tridentate chelating agent, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and one oxygen atom from each of the two carboxylate groups. This binding mode is common for pyridine-2,6-dicarboxylic acid and its derivatives. ajol.info The deprotonated carboxylate groups can also act as bridging units between metal centers, leading to the formation of one-, two-, or three-dimensional extended networks. researchgate.netmdpi.com

The specific architecture of the resulting coordination polymer is highly dependent on the chosen metal ion. For instance, with transition metals like cobalt(II), nickel(II), copper(II), and zinc(II), a variety of structures ranging from discrete dinuclear complexes to 2D and 3D polymers have been observed with related pyridine-dicarboxylate ligands. mdpi.comnih.gov Lanthanide ions, with their larger ionic radii and higher coordination numbers, can also form intricate 3D frameworks with pyridine-dicarboxylate ligands, often incorporating water molecules or other co-ligands into their coordination sphere.

While specific crystallographic data for coordination polymers of this compound are not widely available in the surveyed literature, the principles of coordination chemistry allow for the prediction of their structural features based on analogous compounds. The table below illustrates potential structural characteristics of coordination polymers formed with this ligand and various metal ions, based on known structures of similar pyridine-dicarboxylate complexes.

mdpi.commdpi.comajol.info| Metal Ion | Potential Dimensionality | Likely Coordination Geometry | Potential Topology | Reference for Analogy |

|---|---|---|---|---|

| Cu(II) | 1D Chain, 2D Layer, or 3D Framework | Distorted Octahedral or Square Pyramidal | (6,3) network, paddle-wheel | |

| Co(II) | 2D Layer or 3D Framework | Distorted Octahedral | hcb (honeycomb) | |

| Zn(II) | 2D Layer or 3D Framework | Tetrahedral or Octahedral | dia (diamondoid) | |

| Ln(III) (e.g., Eu, Tb) | 3D Framework | Capped Square Antiprism or Tricapped Trigonal Prism | pcu (primitive cubic) |

Note: The data in this table is illustrative and based on the behavior of analogous pyridine-dicarboxylate ligands. Specific experimental data for this compound complexes is limited in the available literature.

Supramolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

π-π Stacking: The aromatic pyridine ring of the 3-bromopyridine-2,6-dicarboxylate ligand provides a platform for π-π stacking interactions. These interactions occur between the electron-rich π systems of adjacent pyridine rings, typically with a centroid-to-centroid distance in the range of 3.4 to 3.8 Å. mdpi.com These stacking interactions can organize the polymer chains or layers into specific arrangements, influencing the porosity and electronic properties of the material. In many coordination polymers based on pyridine-dicarboxylates, these π-π interactions are a key factor in the formation of 3D supramolecular architectures from lower-dimensional coordination networks. mdpi.com

The table below summarizes the types of supramolecular interactions that are likely to be present in the crystal structures of coordination polymers of this compound, with typical distance ranges derived from analogous systems.

nih.govmdpi.com| Interaction Type | Potential Interacting Groups | Typical Distance Range (Å) | Reference for Analogy |

|---|---|---|---|

| Hydrogen Bonding (O-H···O) | Coordinated H₂O and Carboxylate Oxygen | 2.6 - 3.0 | |

| Hydrogen Bonding (N-H···O) | Protonated Amine (if present) and Carboxylate Oxygen | 2.7 - 3.1 | |

| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | 3.4 - 3.8 (centroid-to-centroid) | |

| Halogen Bonding (Br···O/N) | Bromine Substituent and Carboxylate Oxygen or Pyridine Nitrogen | ~3.0 - 3.5 |

Note: The data in this table is illustrative and based on the behavior of analogous pyridine-dicarboxylate ligands. Specific experimental data for this compound complexes is limited in the available literature.

Influence of the Bromine Substituent on Metal-Ligand Binding and Coordination Geometry

The presence of a bromine atom at the 3-position of the pyridine ring in this compound is expected to have a notable influence on the ligand's electronic properties and, consequently, on its coordination behavior.

Electronic Effects: The bromine atom is an electron-withdrawing group due to its electronegativity. This inductive effect can decrease the electron density on the pyridine ring, which in turn can affect the basicity of the pyridine nitrogen atom. A lower basicity might lead to a slightly weaker metal-nitrogen bond compared to the unsubstituted pyridine-2,6-dicarboxylic acid. However, this effect is often subtle and can be counteracted by other factors, such as the chelate effect and the nature of the metal ion.

Halogen Bonding: A particularly interesting aspect of the bromine substituent is its potential to participate in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom from an adjacent molecule. In the context of coordination polymers of this compound, the bromine atom could form halogen bonds with the oxygen atoms of carboxylate groups or the nitrogen atoms of pyridine rings in neighboring polymer chains. This can act as a structure-directing force, influencing the final supramolecular assembly in a way that is not possible with the unsubstituted ligand. The strength and directionality of these halogen bonds can lead to unique crystal packing and potentially new material properties.

Applications in Metal Organic Frameworks Mofs and Supramolecular Materials

Design and Synthesis of 3-Bromopyridine-2,6-dicarboxylic Acid-Based MOFs

While specific research detailing the synthesis of MOFs using this compound is not extensively documented in the provided results, the principles of MOF synthesis using analogous pyridine-dicarboxylate ligands are well-established. rsc.orgresearchgate.net These systems provide a strong basis for understanding the potential synthetic routes and resulting structures for its bromo-derivative.

Hydrothermal and solvothermal synthesis are the most common methods for crystallizing MOFs. researchgate.netacs.org These techniques involve heating a mixture of the metal salt and the organic linker in a sealed vessel, with or without a solvent. For pyridine-dicarboxylate based MOFs, these methods have been used to produce a variety of crystalline structures. rsc.orgresearchgate.net For instance, the reaction of pyridine-3,5-dicarboxylic acid with various metal salts under solvothermal conditions has yielded novel MOFs. researchgate.net Similarly, pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid) reacts under hydrothermal conditions with copper salts to form 1D, 2D, or 3D frameworks. The dimensionality of these structures often depends on the reaction conditions and the presence of auxiliary ligands or templates. rsc.org

It is anticipated that this compound would be amenable to similar synthetic strategies. The choice of solvent (e.g., water, dimethylformamide) and temperature would be critical in controlling the deprotonation state of the carboxylic acids and the final framework architecture.

Table 1: Examples of Solvothermal/Hydrothermal Synthesis of MOFs with Related Pyridine-Dicarboxylic Acid Ligands

| Ligand | Metal Salt | Synthesis Method | Resulting Structure Type | Reference |

|---|---|---|---|---|

| Pyridine-3,5-dicarboxylic acid | Cadmium nitrate (B79036), Cobalt acetate, Zinc acetate, Nickel chloride | Solvothermal | Novel MOFs | researchgate.net |

| Pyridine-2,6-dicarboxylic acid | Copper(II) nitrate | Hydrothermal | 1D, 2D, or 3D frameworks | researchgate.net |

| 2,4-pyridinedicarboxylic acid | Cobalt(II) salts | Hydrothermal | 3D Metal-Organic Nanotube | researchgate.net |

Pyridine-dicarboxylic acids are versatile ligands that can adopt various coordination modes to bridge metal ions, contributing to the structural diversity of MOFs. researchgate.netajol.infoacs.org Pyridine-2,6-dicarboxylic acid typically acts as a tridentate ligand, coordinating through the nitrogen atom and one oxygen atom from each of the two carboxylate groups. ajol.inforsc.org This coordination preference can lead to the formation of stable mononuclear or polynuclear complexes that assemble into extended frameworks. ajol.inforesearchgate.net

In MOFs constructed from 3,5-pyridinedicarboxylic acid, the ligand has been shown to adopt different coordination modes, leading to diverse structural topologies. researchgate.net For this compound, a similar tridentate coordination is expected to be the primary binding mode. The bromine substituent, being relatively sterically demanding, might influence the packing of the ligands and the resulting framework topology, potentially leading to more open or distorted structures compared to its non-brominated counterpart. The adaptability of the pyridine-dicarboxylate linker is a key factor in the assembly and structural diversity of the resulting coordination polymers. acs.org

Topological analysis is a powerful tool to simplify and classify the complex structures of MOFs into underlying nets. While there is no specific topological analysis available for MOFs based on this compound, the topologies of related structures offer valuable insights. For example, MOFs constructed from pyridine-3,5-dicarboxylic acid and cobalt have been found to feature 2D layers with a hexagonal (6,3) network topology, often represented by the hcb symbol. researchgate.net In other cases, linking trinuclear cobalt carboxylate units with specific ligands has resulted in a primitive cubic topology. mdpi.com The final topology is a function of the coordination number of the metal-based secondary building unit (SBU) and the connectivity of the organic linker. Given the expected tridentate nature of this compound, it could act as a 3-connecting node, leading to various network topologies depending on the geometry of the metal SBU.

Post-Synthetic Modification of this compound-Derived MOFs via Bromine Site

Post-synthetic modification (PSM) is a powerful strategy for functionalizing MOFs after their initial synthesis, allowing for the incorporation of chemical groups that might not be stable under the initial MOF-forming conditions. rsc.orglabxing.comrsc.org The bromine atom on the this compound ligand is an ideal handle for PSM.

Although direct examples of PSM on a MOF explicitly containing this ligand are not found in the search results, the reactivity of aryl bromides is well-established in organic chemistry. This suggests that the bromo group within a MOF structure could be a reactive site for various transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This would allow for the covalent attachment of a wide range of functional groups (e.g., aryl groups, alkynes, or amines) to the MOF's internal surface, thereby tuning its properties for specific applications like catalysis or sensing. The success of such modifications would depend on the stability of the MOF framework under the reaction conditions and the accessibility of the bromine sites within the pores. acs.org

Supramolecular Assembly Beyond MOFs

The principles of molecular recognition and self-assembly that govern MOF formation also apply to the creation of discrete, non-polymeric supramolecular structures. rsc.org The hydrogen-bonding capabilities and coordination geometry of this compound make it a candidate for constructing such assemblies.

Coordination-driven self-assembly can produce complex, hollow molecular architectures like cages and helices. rsc.org This process relies on the defined coordination angles of metal ions and the specific geometry of the organic ligands. While there are no specific reports of cages or helices formed from this compound, related pyridine-based ligands have been used extensively for this purpose. For instance, pyridine-amide based ligands are known to generate a diverse array of discrete molecular assemblies. rsc.org The structure of pyridine-2,6-dicarboxylic acid itself forms a one-dimensional supramolecular chain in the solid state through strong hydrogen bonds. nih.govresearchgate.net It is plausible that by selecting appropriate metal precursors with specific coordination geometries, this compound could be directed to form discrete coordination cages or helical structures, where the bromo-functionality could be used to further functionalize the exterior of the assembly.

Directed Assembly of Functional Materials

The directed assembly of functional materials relies on the precise control of intermolecular interactions to build ordered structures from molecular components. The ligand this compound is exceptionally well-suited for this purpose due to its distinct coordination and interaction sites.

Second, and crucially for directed assembly, the bromine atom at the 3-position introduces the capacity for halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom. unt.eduresearchgate.net This interaction has emerged as a powerful tool in crystal engineering for guiding the self-assembly of molecules into predictable patterns, such as chains, sheets, or more complex 3D networks. unt.edu In the context of a MOF or coordination polymer built from 3-bromopyridine-2,6-dicarboxylate, the bromine atom provides a secondary mechanism for directing the assembly, operating alongside the primary metal-ligand coordination bonds. It can form inter-framework connections, linking separate polymeric chains or sheets, thereby reinforcing the structure and influencing the final architecture.

The functionalization with a bromo-group also opens the door for post-synthetic modification. A MOF constructed with this compound would feature exposed bromine atoms on the pore surfaces. These sites can serve as synthetic handles for subsequent chemical reactions, allowing for the covalent attachment of other functional molecules after the initial framework has been assembled. This strategy significantly enhances the functional complexity that can be achieved.

Spectroscopic and Crystallographic Characterization of 3 Bromopyridine 2,6 Dicarboxylic Acid and Its Assemblies

X-Ray Diffraction Analysis

X-ray diffraction is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-Ray Diffraction Studies for Molecular and Crystal Structures

As of the latest available data, a specific single-crystal X-ray diffraction study for 3-bromopyridine-2,6-dicarboxylic acid (I) has not been reported in publicly accessible crystallographic databases. However, extensive studies on closely related compounds, such as pyridine-2,6-dicarboxylic acid and its complexes, provide a strong basis for predicting its structural characteristics. rsc.orgresearchgate.net

The molecular structure of (I) is expected to feature a planar pyridine (B92270) ring. The two carboxylic acid groups attached at the C2 and C6 positions may exhibit some rotational freedom. In the solid state, it is anticipated that the molecule will adopt a conformation that maximizes favorable intermolecular interactions. Studies on derivatives like 3-bromopicolinonitrile have confirmed the planarity of the pyridine ring and have been instrumental in analyzing crystal packing. iucr.org The analysis of coordination polymers constructed from pyridine-dicarboxylic acid linkers further highlights the conformational adaptability of the carboxylate groups. acs.org

Analysis of Intermolecular Hydrogen Bonding and π-π Stacking Interactions

The crystal structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds and potential π-π stacking interactions.

Hydrogen Bonding: The two carboxylic acid groups are primary sites for hydrogen bonding. It is highly probable that the classic carboxylic acid dimer synthon, forming an R²₂(8) ring motif, will be a key feature of the crystal packing. mdpi.com Additionally, the pyridine nitrogen can act as a hydrogen bond acceptor, leading to chains or more complex three-dimensional networks. In various pyridine dicarboxylate structures, extensive hydrogen bonding networks involving the carboxyl groups and water molecules (if present) are crucial for stabilizing the crystal lattice. researchgate.netresearchgate.net The competition between intramolecular hydrogen bonding (between the adjacent carboxyl groups) and intermolecular bonding will also influence the final solid-state architecture. nih.govquora.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of this compound in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

While a specific, published spectrum for this compound is not available, its ¹H NMR spectrum can be reliably predicted based on data from analogous compounds. The spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, in addition to a broad signal for the acidic carboxylic protons.

The protons at the C4 and C5 positions of the pyridine ring will be coupled to each other, resulting in two doublets.

H4: This proton is situated between the bromine atom and a carboxylic acid group. Its chemical shift will be influenced by the anisotropic and electronic effects of these substituents.

H5: This proton is adjacent to the other carboxylic acid group.

Based on spectra of related compounds like 3-bromopyridine (B30812) chemicalbook.com and other substituted pyridines, rsc.org the signals for these aromatic protons are expected to appear downfield, likely in the range of 8.0-8.5 ppm in a solvent like DMSO-d₆. The carboxylic acid protons would typically produce a very broad singlet at a much lower field (>13 ppm), which may or may not be easily observable depending on the solvent and concentration.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Predicted Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| 1 | ~8.4 | d | ~8.0 Hz | H4 |

| 2 | ~8.2 | d | ~8.0 Hz | H5 |

| 3 | >13 | br s | - | -COOH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule, assuming no accidental equivalence.

Carboxyl Carbons (C=O): Two signals are expected for the carboxylic acid carbons, typically appearing in the 165-170 ppm range.

Pyridine Ring Carbons: Five signals are expected for the carbons of the pyridine ring.

C2 & C6 (bearing -COOH): These carbons will be significantly downfield.

C3 (bearing -Br): The signal for this carbon will be shifted upfield compared to an unsubstituted carbon due to the "heavy atom effect" of bromine, but its exact position is influenced by other substituents. Data from 2-bromopyridine (B144113) shows the carbon bearing the bromine at ~142.4 ppm. rsc.org

C4 & C5: These carbons will appear in the typical aromatic region for pyridines, with their exact shifts influenced by the adjacent substituents.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Predicted Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~167 | C=O (Carboxyl) |

| 2 | ~166 | C=O (Carboxyl) |

| 3 | ~152 | C2 or C6 |

| 4 | ~150 | C2 or C6 |

| 5 | ~142 | C4 |

| 6 | ~128 | C5 |

| 7 | ~120 | C3 |

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies could provide valuable insight into the conformational dynamics of this compound, specifically the rotational barrier of the carboxylic acid groups. nih.gov At room temperature, the rotation around the C-COOH single bonds is typically fast on the NMR timescale, resulting in time-averaged signals.

If the rotation of the carboxylic acid groups is sterically hindered, cooling the sample could slow this rotation to a point where distinct conformers become observable on the NMR timescale. This would manifest as a broadening and eventual splitting of the signals for the aromatic protons (H4 and H5) and the ring carbons (C4 and C5) as the molecule's symmetry is lowered. By analyzing the spectra at different temperatures, it is possible to determine the coalescence temperature and subsequently calculate the Gibbs free energy of activation (ΔG‡) for the rotational process. rsc.org Such studies have been effectively used to probe conformational equilibria in various molecular systems, including peptides and other complex organic molecules. rsc.orgacs.org

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding within this compound and its coordinated complexes. By analyzing the vibrational modes of the molecule, researchers can identify functional groups and observe changes upon complexation.

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify the functional groups and coordination modes of this compound and its derivatives. The analysis of the FTIR spectrum of the related, unbrominated pyridine-2,6-dicarboxylic acid (H₂DPA) ligand reveals several characteristic absorption bands. A broad band observed in the 3200–3000 cm⁻¹ range is assigned to the O-H stretching vibrations of the carboxylic acid groups. researchgate.net Vibrations associated with the aromatic C-H bonds appear between 3089 and 2940 cm⁻¹. researchgate.net A strong absorption peak around 1689 cm⁻¹ is attributed to the C=O stretching vibration of the carbonyl in the carboxylic acid. researchgate.net Furthermore, bands corresponding to the C-N and C-C-N groups within the pyridine ring are found near 1572 and 1079 cm⁻¹, respectively. researchgate.net

Upon coordination with a metal ion, such as a lanthanide, significant shifts in these vibrational frequencies occur, indicating the formation of a complex. For instance, in a terbium(III) complex, the band for the C=O vibration shifts from 1689 cm⁻¹ to different, lower frequencies, indicating the formation of metallic ester bonds between the carboxylate groups and the terbium ion. researchgate.net The precise position of these shifted bands can reveal different coordination modes, such as COO-Tb, COO-Tb₂, and COO-Tb₃, which appear at 1673 cm⁻¹, 1643 cm⁻¹, and 1586 cm⁻¹, respectively. researchgate.net A band at 1445 cm⁻¹ is attributed to the C-N bond of the pyridine ring coordinating to the Tb³⁺ ion. researchgate.net The partial deprotonation of the carboxylic acid groups upon complexation is also evident from changes in the O-H stretching region. researchgate.net This detailed information confirms the involvement of both the carboxylate groups and the pyridine nitrogen in coordinating to the metal center. researchgate.net

Table 1: Characteristic FTIR Bands for Pyridine-2,6-dicarboxylic Acid (H₂DPA) and its Terbium(III) Complex Data derived from studies on the closely related, unbrominated analogue.

| Vibrational Mode | Wavenumber (cm⁻¹) in Free Ligand | Wavenumber (cm⁻¹) in Tb(III) Complex | Reference |

| O-H Stretch (Carboxylic Acid) | 3200–3000 | Modified/Diminished | researchgate.net |

| Aromatic C-H Stretch | 3089–2940 | 3089–2940 | researchgate.net |

| C=O Stretch (Carboxylic Acid) | 1689 | - | researchgate.net |

| Coordinated C=O (COO-Tb) | - | 1673 | researchgate.net |

| Coordinated C=O (COO-Tb₂) | - | 1643 | researchgate.net |

| Coordinated C=O (COO-Tb₃) | - | 1586 | researchgate.net |

| Pyridine Ring (C-N) Stretch | 1572 | - | researchgate.net |

| Coordinated Pyridine (C-N→Tb) | - | 1445 | researchgate.net |

| Pyridine Ring (C-C-N) Stretch | 1079 | - | researchgate.net |

While FTIR spectroscopy is widely reported, detailed studies specifically employing Raman spectroscopy for the analysis of this compound were not prominent in the surveyed literature. In principle, Raman spectroscopy serves as a complementary vibrational technique to FTIR. It detects molecular vibrations that result in a change in polarizability, making it particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in FTIR spectra. For this compound, Raman spectroscopy could provide further information on the vibrations of the pyridine ring system and the C-Br bond, complementing the data obtained from FTIR analysis.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, such as UV-Vis absorption and photoluminescence, are crucial for understanding the electronic structure and optical properties of this compound and its complexes, particularly those involving lanthanide ions.

The electronic absorption spectra of organic molecules are dictated by the promotion of electrons from occupied molecular orbitals to unoccupied ones. libretexts.org For aromatic compounds like this compound, the most relevant transitions occur in the 200-400 nm UV range and are typically π → π* and n → π* transitions. libretexts.org The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, while n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., on oxygen or nitrogen) to a π* antibonding orbital. libretexts.org

Studies on related pyridinedicarboxylate-lanthanide complexes show intense, broad absorption bands between 220 and 300 nm. nih.gov Specifically, peaks observed at wavelengths of 272 nm and 280 nm in a Tb(III) complex are assigned to the π-π* transitions of the pyridinedicarboxylate ligand. nih.gov These ligand-centered absorptions are critical for the luminescence of lanthanide complexes, as the ligand must first absorb the excitation energy. nih.govmdpi.com In other related systems, n-π* and π-π* transitions have been identified at wavelengths such as 310 nm and 296 nm, respectively. researchgate.net The formation of a complex can lead to shifts in these absorption bands or the appearance of new bands, confirming the interaction between the ligand and the metal ion. mdpi.com

Table 2: Electronic Transitions in Pyridinedicarboxylate-based Systems Data derived from studies on closely related analogues.

| Complex/Ligand System | Wavelength (λ_max) | Transition Type | Reference |

| Pyridinedicarboxylate-Tb(III) Complex | 272 nm | π → π | nih.gov |

| Pyridinedicarboxylate-Tb(III) Complex | 280 nm | π → π | nih.gov |

| 5,5′-DMBP Ligand | 296 nm | π → π | researchgate.net |

| 5,5′-DMBP Ligand | 310 nm | n → π | researchgate.net |

Lanthanide complexes constructed from ligands like this compound are of significant interest due to their unique luminescent properties. researchgate.net Lanthanide ions themselves are poor absorbers of light due to the forbidden nature of their f-f electronic transitions. mdpi.com However, when coordinated to an organic ligand, such as a derivative of pyridine-2,6-dicarboxylic acid, the ligand can act as an "antenna." mdpi.comresearchgate.net The process involves the ligand absorbing UV light via its π-π* transitions, followed by an efficient intramolecular energy transfer from the ligand's excited triplet state to the resonant energy levels of the lanthanide ion, which then emits light through its characteristic f-f transitions. mdpi.com

This sensitization process results in luminescence with distinct features, including large Stokes shifts, exceptionally long luminescence lifetimes (often in the millisecond range), and sharp, line-like emission bands. nih.govresearchgate.net For example, terbium(III) complexes display characteristic green emission with sharp peaks typically found at 490 nm, 545 nm, 585 nm, and 620 nm. mdpi.com These correspond to the deactivation of the ⁵D₄ excited state of Tb³⁺ to the ⁷Fⱼ ground states (where J = 6, 5, 4, and 3, respectively). mdpi.com Europium(III) complexes are known for their bright red emission, and certain complexes with dipicolinate anions have demonstrated exceptionally long lifetimes, up to 3.23 ms (B15284909), with a high quantum yield of 36.1% in solution. rsc.org

Table 3: Luminescent Properties of Lanthanide Complexes with Pyridine-2,6-dicarboxylate Analogues

| Lanthanide Ion | Emission Wavelengths | Transition | Key Property | Reference |

| Terbium(III) | 490 nm | ⁵D₄ → ⁷F₆ | Characteristic green emission | mdpi.com |

| 545 nm | ⁵D₄ → ⁷F₅ | mdpi.com | ||

| 585 nm | ⁵D₄ → ⁷F₄ | mdpi.com | ||

| 620 nm | ⁵D₄ → ⁷F₃ | mdpi.com | ||

| Europium(III) | Not specified | ⁵D₀ → ⁷F₂ (typical) | Lifetime: 3.23 ms; Quantum Yield: 36.1% | rsc.org |

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry and elemental analysis are indispensable tools for confirming the identity, purity, and stoichiometry of newly synthesized compounds. For this compound, the molecular formula is C₇H₄BrNO₄, corresponding to a molecular weight of approximately 246.01 g/mol .

Elemental analysis provides the percentage composition of elements (C, H, N) in a sample, which is compared against the calculated theoretical values to verify the compound's purity and empirical formula. This is particularly important for metal-organic complexes, where it confirms the metal-to-ligand ratio. For example, in a study of a dysprosium complex with a different but related ligand, the calculated elemental composition was C 43.82%, H 2.76%, and N 11.18%, while the experimentally found values were C 42.51%, H 2.60%, and N 11.09%, confirming the proposed structure. mdpi.com

Mass spectrometry techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS), are used to determine the mass-to-charge ratio of the parent molecule and its fragments, thereby confirming its molecular weight and providing structural clues. nih.gov ESI-MS is particularly useful for characterizing charged complexes in solution, such as the lanthanide assemblies of this compound. nih.gov

Table 4: Molecular and Elemental Analysis Data

| Compound / Complex | Parameter | Value | Reference |

| This compound | Molecular Formula | C₇H₄BrNO₄ | |

| Molecular Weight | ~246.01 g/mol | ||

| [Dy(HL)₂(NO₃)₃] | Elemental Analysis (Calculated) | C: 43.82%, H: 2.76%, N: 11.18% | mdpi.com |

| Elemental Analysis (Found) | C: 42.51%, H: 2.60%, N: 11.09% | mdpi.com | |

| Data for a representative lanthanide complex with a related carboxylate ligand, 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid (HL). |

Computational and Theoretical Investigations of 3 Bromopyridine 2,6 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For pyridine (B92270) dicarboxylic acids and their derivatives, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is frequently employed. sid.irresearchgate.net This level of theory has been shown to provide reliable results for geometric parameters, vibrational frequencies, and electronic properties that are in good agreement with experimental data where available. sid.ir

Geometric optimization calculations are used to predict the most stable three-dimensional structure of a molecule by finding the minimum energy conformation on its potential energy surface. Studies on the parent compound, pyridine-2,6-dicarboxylic acid, have been performed using the B3LYP/6-311++G** level of theory to determine its most stable conformer. sid.ir These calculations are crucial as they provide foundational data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters for Pyridine-2,6-dicarboxylic Acid (as a proxy for 3-Bromopyridine-2,6-dicarboxylic Acid) Data sourced from DFT B3LYP/6-311++G(d,p) calculations on the parent compound. researchgate.net

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-N (ring) | ~1.34 Å |

| Bond Length | C-C (carboxyl) | ~1.51 Å |

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Length | C-O (carboxyl) | ~1.36 Å |

| Bond Angle | N-C-C (ring) | ~123° |

| Bond Angle | C-C-C (ring) | ~118° |

| Bond Angle | C-N-C (ring) | ~117° |

Note: This table is interactive. You can sort and filter the data.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity, kinetic stability, and optical properties of a molecule. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com

DFT calculations are used to determine the energies of these orbitals. For related Cu(II) complexes of pyridine-2,6-dicarboxylic esters, DFT calculations have been used to determine how the HOMO-LUMO gap changes upon solvation, providing insight into the stability and charge distribution of the molecules in different environments. mdpi.com For this compound, the HOMO is expected to be distributed over the electron-rich pyridine ring, while the LUMO would likely be centered on the ring and the electron-withdrawing carboxylic acid groups.

Table 2: Representative Frontier Orbital Energies for a Related Pyridine-2,6-dicarboxylate Complex Data sourced from DFT calculations on (HNEt₃)[Cu(pydicMe₂)Cl₃]. mdpi.com

| Parameter | Gas Phase (eV) | Acetone (eV) | DMF (eV) |

| HOMO Energy | -7.03 | -7.11 | -7.15 |

| LUMO Energy | -4.41 | -4.56 | -4.61 |

| Energy Gap (ΔE) | 2.62 | 2.55 | 2.54 |

Note: This table is interactive. You can sort and filter the data.

Theoretical vibrational analysis through DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Calculations provide the harmonic vibrational frequencies and intensities of a molecule's normal modes. For pyridine-2,6-dicarboxylic acid, extensive studies have correlated DFT-calculated frequencies (B3LYP/6-311++G(d,p)) with experimental FTIR and FT-Raman spectra. researchgate.netresearchgate.net

The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations in the theoretical model. A key aspect of this analysis is the Potential Energy Distribution (PED), which quantifies the contribution of different internal coordinates (like stretching or bending) to each vibrational mode, allowing for unambiguous assignments. researchgate.net For instance, in pyridine-2,6-dicarboxylic acid, C-C and C-N stretching vibrations of the ring, as well as the characteristic modes of the carboxylic acid groups, have been precisely assigned using this combined experimental and theoretical approach. ijera.com

Table 3: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Pyridine-2,6-dicarboxylic Acid Data sourced from experimental spectra and DFT B3LYP/6-311++G(d,p) calculations. researchgate.net

| Assignment | Experimental FT-Raman | Experimental FTIR | Calculated (Scaled) |

| ν(O-H) | - | 3440 | 3574 |

| ν(C=O) | 1708 | 1710 | 1712 |

| Ring Breathing | 1010 | 1008 | 1005 |

| ν(C-COOH) | 1307 | 1305 | 1302 |

| γ(C-H) | 750 | 752 | 755 |

Note: This table is interactive. You can sort and filter the data. 'ν' denotes stretching, 'γ' denotes out-of-plane bending.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the two carboxylic acid groups and the nitrogen atom of the pyridine ring. These are the primary sites for hydrogen bonding and coordination with electrophiles or metal ions. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the carboxylic acid groups, making them acidic protons.

Halogen Region: The bromine atom would exhibit a region of slightly positive potential on its outermost surface (the σ-hole) and negative potential around its equatorial region, making it capable of participating in halogen bonding.

Non-Covalent Interaction (NCI) and Hirshfeld Surface Analyses for Intermolecular Bonding

Understanding the non-covalent interactions that govern how molecules pack in the solid state is crucial. Hirshfeld surface analysis and the Non-Covalent Interaction (NCI) index are computational methods used to visualize and quantify these weak interactions.

Hirshfeld Surface Analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of all other pro-molecules. This surface can be mapped with properties like d_norm, which highlights intermolecular contacts shorter than the van der Waals radii. The analysis generates 2D "fingerprint plots" that summarize the types and relative contributions of different intermolecular contacts. researchgate.netnih.gov For related brominated heterocyclic compounds, Hirshfeld analysis reveals that packing is often governed by a combination of H···H, O···H/H···O, and Br···H/H···Br contacts. researchgate.net

Non-Covalent Interaction (NCI) analysis provides a 3D visualization of non-covalent interactions in real space, color-coding them by strength. This allows for the clear identification of hydrogen bonds, van der Waals interactions, and steric clashes.

For this compound, these analyses would likely reveal strong O-H···N or O-H···O hydrogen bonds as dominant structure-directing synthons, along with contributions from C-H···O interactions and potentially Br···O halogen bonds, which are critical in the crystal engineering of brominated compounds. nih.gov

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Bromo-substituted Heterocycle Data sourced from a study on dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. researchgate.net

| Contact Type | Contribution (%) |

| H···H | 37.1% |

| O···H / H···O | 31.3% |

| Br···H / H···Br | 13.5% |

| C···H / H···C | 10.6% |

| Others | 7.5% |

Note: This table is interactive. You can sort and filter the data.

Molecular Dynamics Simulations of Compound Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to investigate the dynamic behavior of systems, such as conformational changes, solvation processes, and the stability of molecular complexes in solution.

While no specific MD simulation studies have been published for this compound, the methodology has been applied to its derivatives. For instance, MD simulations using the GROMACS package and the GROMOS force field were performed on Cu(II) complexes of pyridine-2,6-dicarboxylic esters to study the stability and behavior of the ion pairs in bulk solution. mdpi.com Such simulations for this compound could provide valuable insights into its interaction with solvent molecules, its conformational flexibility in different environments, and its binding dynamics with biological targets or metal centers.

Ligand-Biomolecule Interaction Studies via Molecular Docking

No specific molecular docking studies for this compound have been identified in the reviewed scientific literature. Consequently, no data on its binding interactions with biomolecules, including binding affinities and specific interacting residues, can be provided at this time.

Advanced Research Directions and Academic Impact of 3 Bromopyridine 2,6 Dicarboxylic Acid

Catalytic Applications of 3-Bromopyridine-2,6-dicarboxylic Acid Complexes

Complexes derived from this compound are emerging as versatile catalysts. The parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid), is a well-established O,N,O-tridentate ligand used in coordination chemistry. mdpi.com The presence of the bromo group in the 3-position can modulate the electronic properties and stability of the resulting metal complexes, influencing their catalytic activity. These complexes have been explored in both homogeneous and heterogeneous catalysis. hsppharma.com

The field of catalysis distinguishes between homogeneous systems, where the catalyst is in the same phase as the reactants, and heterogeneous systems, where the catalyst is in a different phase. rsc.orgiau.ir Both approaches have been utilized for derivatives of pyridine-2,6-dicarboxylic acid.

Homogeneous Catalysis : In homogeneous systems, ruthenium complexes with pincer-type ligands, some of which are structurally related to pyridine-dicarboxylic acid derivatives, have been effective in the hydrogenation of urea (B33335) derivatives. nih.gov Ester functionalities within polydentate ligands, similar to those that can be formed from this compound, have been applied as hemilabile components in catalytic processes. mdpi.com The catalytic reduction of carboxylic acid derivatives, in general, has seen significant advancements through both homogeneous and heterogeneous approaches, often involving bifunctional mechanisms. rsc.org

Heterogeneous Catalysis : To overcome challenges in catalyst separation and reuse associated with homogeneous catalysis, researchers often immobilize metal complexes on solid supports. iau.ir For instance, a Copper(II) complex of pyridine-2,6-dicarboxylic acid has been encapsulated within the nanocavities of zeolite-X. iau.ir This nanocomposite material acts as a robust and reusable heterogeneous catalyst for the oxidation of aniline, demonstrating high efficiency and stability over multiple catalytic runs. iau.ir The porous structure of the zeolite provides a confined environment that enhances catalytic activity while preventing the leaching of the metal complex. iau.ir Such strategies could readily be adapted for complexes of this compound to create durable and efficient heterogeneous catalysts.

The structural motif of metal ions coordinated by nitrogen and oxygen donor atoms is central to the function of many metalloenzymes. This has inspired the development of synthetic complexes that mimic their catalytic activity. Metal-N-coordinated centers on carbon substrates have shown promise as artificial metalloenzymes for catalyzing reactions involving reactive oxygen species (ROS). nih.gov

Complexes of pyridine-2,6-dicarboxylic acid and its derivatives are excellent candidates for metalloenzyme mimicry due to their ability to form stable, well-defined coordination spheres around metal ions like iron and copper. mdpi.comnih.gov Research into a library of artificial metalloenzymes revealed that an iron-based mimic (Fe-AME) exhibited the highest oxidase- and halogen peroxidase-like activities, while a copper-based version (Cu-AME) was superior for peroxidase-like functions. nih.gov Theoretical calculations suggest that the catalytic pathways and activity are strongly linked to the electronic structure of the metal centers and their ability to adsorb substrates like H₂O₂. nih.gov The introduction of a bromo-substituent, as in this compound, can fine-tune these electronic properties, potentially enhancing catalytic efficiency or altering substrate selectivity in these bio-inspired systems.

Material Science Applications

In material science, this compound serves as a versatile building block, or linker, for constructing advanced functional materials. Its rigid structure and defined coordination sites are ideal for creating ordered assemblies like metal-organic frameworks (MOFs).

The exploitation of multiple binding sites in scaffolds like pyridine-2,6-dicarboxamides allows for the design of diverse functional materials. researchgate.net Pyridine-2,6-dicarboxylic acid has been used as an organic linker in the hydrothermal synthesis of rare-earth MOFs (RE-MOFs). researchgate.net For example, lanthanum- and samarium-based MOFs have been evaluated for their charge storage capabilities, demonstrating their potential in energy storage applications. researchgate.net

Another study utilized pyridazine-3,6-dicarboxylic acid, a related N,O-donor linker, to synthesize terbium- and dysprosium-based MOFs. nih.gov The resulting Tb-MOF displayed intense green photoluminescence and functioned as a highly sensitive sensor for detecting specific organic molecules and as a photocatalyst for degrading pollutants. nih.gov The functional versatility of these materials highlights the potential of using this compound to create new MOFs with tailored properties for applications in sensing, catalysis, and energy storage. nih.gov

The pyridine-2,6-dicarboxylic acid framework is a key component in the design of luminescent materials, particularly for sensitizing the emission of lanthanide ions. researchgate.net The ligand can absorb energy and efficiently transfer it to the metal center (a phenomenon known as the "antenna effect"), which then emits light at its characteristic wavelength. researchgate.net

Europium(III) complexes synthesized with dipicolinate anions have shown remarkably long luminescence lifetimes, with one derivative exhibiting a lifetime of 3.23 ms (B15284909) and a quantum yield of 36.1% in solution. researchgate.net Such properties are promising for applications like high-power liquid lasers. researchgate.net Furthermore, aromatic systems incorporating pyridine-dicarbonitrile fragments have been developed as electron-transporting organic semiconductors that exhibit thermally activated delayed fluorescence (TADF). nih.gov These materials are relevant for organic light-emitting diodes (OLEDs). The introduction of a bromine atom in this compound can influence the energy levels of the molecular orbitals, potentially enhancing charge transfer properties and leading to new, efficient electroluminescent materials. nih.gov

Electrochemical Properties and Redox Behavior of Derived Compounds